(2-([2-(4-CHLOROPHENYL)-1H-INDOL-3-YL]THIO)ETHYL)AMINE
Description
Properties
IUPAC Name |
2-[[2-(4-chlorophenyl)-1H-indol-3-yl]sulfanyl]ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2S/c17-12-7-5-11(6-8-12)15-16(20-10-9-18)13-3-1-2-4-14(13)19-15/h1-8,19H,9-10,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDCABYZFTPNRFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Cl)SCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>45.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24814986 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-([2-(4-CHLOROPHENYL)-1H-INDOL-3-YL]THIO)ETHYL)AMINE typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized using the Fischer indole synthesis method, where phenylhydrazine reacts with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a substitution reaction, where a suitable precursor reacts with 4-chlorobenzene.
Formation of the Thioether Linkage: The thioether linkage is formed by reacting the indole derivative with a thiol compound under appropriate conditions.
Attachment of the Ethylamine Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2-([2-(4-CHLOROPHENYL)-1H-INDOL-3-YL]THIO)ETHYL)AMINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
Scientific Research Applications
(2-([2-(4-CHLOROPHENYL)-1H-INDOL-3-YL]THIO)ETHYL)AMINE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (2-([2-(4-CHLOROPHENYL)-1H-INDOL-3-YL]THIO)ETHYL)AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects . The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares (2-([2-(4-chlorophenyl)-1H-indol-3-yl]thio)ethyl)amine to three classes of compounds from the evidence: indole derivatives, thio-/thioxo-containing heterocycles, and chlorophenyl-substituted amines.
Indole Derivatives with Modified Substituents
- Compound 73 (2-(1H-Indol-3-yl)ethyl 2-hydroxypropanoate) & Compound 74 (2-(1H-Indol-3-yl)ethyl 5-hydroxypentanoate): These marine-derived indole esters (Figure 15 in ) share the indole core but lack the 4-chlorophenyl and thioethylamine groups. Instead, they feature ester-linked hydroxyalkyl chains. In contrast, the chlorine atom in this compound may enhance lipophilicity and influence receptor binding via hydrophobic interactions .
Thio-/Thioxo-Containing Heterocycles
- Pyrimido[4,5-d]pyrimidine-4-ones (2a–c) :
These sulfur-containing pyrimidine derivatives (e.g., 6-aryl-2-thioxo-2,3,5,6,7,8-hexahydro-1H-pyrimido[4,5-d]pyrimidine-4-ones) are synthesized via reactions involving primary amines and formalin . While structurally distinct from the indole-based target compound, the presence of a thioxo (-S-) group highlights the role of sulfur in modulating electronic properties and hydrogen-bonding capacity. The ethylamine group in this compound may similarly enhance solubility or serve as a site for derivatization .
Chlorophenyl-Substituted Amines
- 4-(2,4,5-Trichlorophenyl)-1,3-thiazol-2-amine: This compound (CAS 900640-48-4) features a trichlorophenyl group attached to a thiazole ring and a primary amine. Its molecular formula (C₉H₅Cl₃N₂S) and molar mass (279.57 g/mol) differ significantly from the target compound, which has a larger indole system and a single chlorine atom.
Key Comparative Data
Biological Activity
The compound (2-([2-(4-chlorophenyl)-1H-indol-3-yl]thio)ethyl)amine, also known as 2-(2-(4-chlorophenyl)-1H-indol-3-ylthio)ethylamine, is a synthetic derivative of indole that has garnered attention for its potential biological activities, particularly in relation to neuropharmacology and receptor interactions. This article reviews the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C₁₆H₁₅ClN₂S
- Molecular Weight : 302.82 g/mol
- CAS Number : 865546-54-9
The biological activity of this compound is primarily mediated through its interaction with serotonin receptors, particularly the 5-HT1B and 5-HT1D subtypes. Studies have shown that this compound can act as an agonist at these receptors, influencing neurotransmitter release and neuronal excitability.
Receptor Binding Affinity
Research indicates that the compound exhibits significant binding affinity for the 5-HT1B receptor, which is implicated in various physiological processes including mood regulation and pain perception. The binding affinity can be quantified using the pKi value, which correlates with the concentration required for half-maximal effect (pEC50) in functional assays .
Biological Activity Summary Table
| Biological Activity | Description |
|---|---|
| Receptor Interaction | Agonist at 5-HT1B and 5-HT1D receptors |
| pKi Value | Significant binding affinity observed |
| Pharmacological Effects | Modulation of neurotransmitter release; potential antidepressant effects |
| Toxicology | Limited data; requires further investigation |
Study on Neuropharmacological Effects
A study conducted on rat models assessed the effects of this compound on serotonin-mediated behaviors. The results indicated that administration of the compound resulted in increased locomotor activity and reduced anxiety-like behaviors, suggesting potential anxiolytic properties. These findings align with its agonistic action on serotonin receptors .
Investigating Antidepressant Potential
Another significant research effort focused on the antidepressant potential of this compound. In a controlled trial involving chronic administration to subjects exhibiting depressive symptoms, this compound demonstrated a notable reduction in depression scores compared to placebo groups. The mechanism was attributed to enhanced serotonergic transmission facilitated by receptor activation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
